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molecular formula C12H13NO3 B8624759 2-(2,4-Dimethoxyphenyl)-3-oxobutanenitrile

2-(2,4-Dimethoxyphenyl)-3-oxobutanenitrile

Cat. No. B8624759
M. Wt: 219.24 g/mol
InChI Key: YUWUJSOWIAFSTQ-UHFFFAOYSA-N
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Patent
US06476038B1

Procedure details

Slurry 4-(2,4-dimethoxyphenyl)-5-methyl-isoxazole (4.4 g) in 1.0 N NaOH (35 mL) and add 35 mL MeOH to dissolve. Heat at 60° C. under N2 for 1 hour, then cool to clear brown solution. Add 1.0 N HCl to acidify to pH 1, then filter the resulting white solid precipitate. Dissolve solid in EtOAc, dry over Na2SO4, filter and concentrate to red oil. Use without further purification. LCMS=220.2 (MH+); 218.2 (M−).
Name
4-(2,4-dimethoxyphenyl)-5-methyl-isoxazole
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11]1[CH:12]=[N:13][O:14][C:15]=1[CH3:16].CO.Cl>[OH-].[Na+]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH:11]([C:15](=[O:14])[CH3:16])[C:12]#[N:13] |f:3.4|

Inputs

Step One
Name
4-(2,4-dimethoxyphenyl)-5-methyl-isoxazole
Quantity
4.4 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C=1C=NOC1C
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Name
Quantity
35 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
cool to clear brown solution
FILTRATION
Type
FILTRATION
Details
filter the resulting white solid precipitate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve solid in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to red oil
CUSTOM
Type
CUSTOM
Details
Use without further purification

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)C(C#N)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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